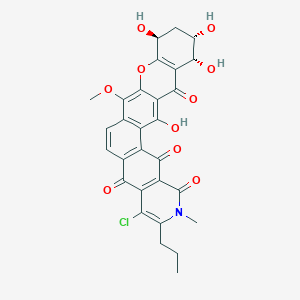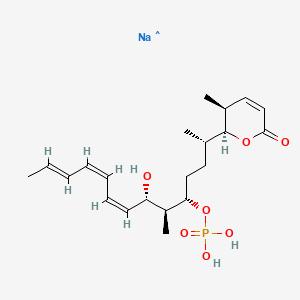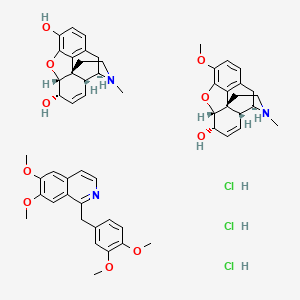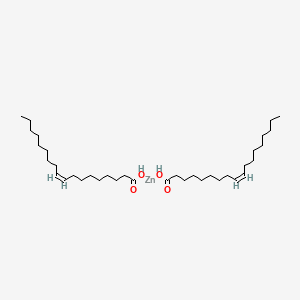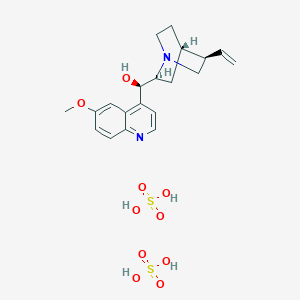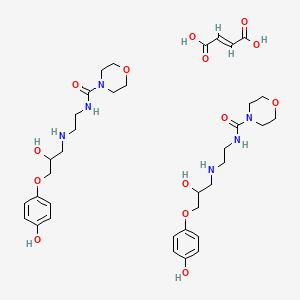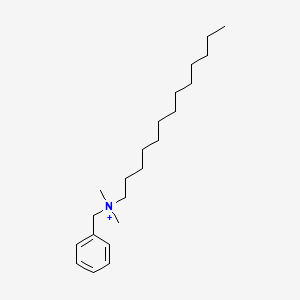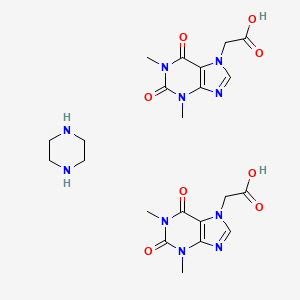
Acefylline piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acefylline piperazine is a compound belonging to the xanthine chemical class. It is a derivative of theophylline and is known for its direct bronchodilator action. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm. This compound has the advantage of being less toxic and causing minimal gastric irritation compared to theophylline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acefylline piperazine involves the reaction of theophylline with piperazine. The process typically includes the following steps:
Theophylline Activation: Theophylline is first activated by reacting with an appropriate acylating agent to form an intermediate.
Piperazine Addition: The activated theophylline intermediate is then reacted with piperazine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the activation and addition reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Acefylline piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
Acefylline piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: Research on its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Its bronchodilator properties make it valuable in respiratory medicine for treating conditions like asthma and bronchitis.
Industry: Used in the formulation of pharmaceuticals and as an active ingredient in certain medications
Mecanismo De Acción
Acefylline piperazine exerts its effects primarily through the following mechanisms:
Adenosine Receptor Antagonism: It acts as an antagonist at adenosine receptors, which helps in relaxing smooth muscles and relieving bronchospasm.
Phosphodiesterase Inhibition: Inhibition of phosphodiesterase leads to an increase in intracellular cyclic AMP, contributing to its bronchodilator effects.
Prostaglandin Antagonism: It also exhibits antagonistic effects on prostaglandins, which play a role in inflammation and bronchoconstriction.
Comparación Con Compuestos Similares
Acefylline piperazine can be compared with other similar compounds such as:
Theophylline: While both are bronchodilators, this compound is less toxic and causes less gastric irritation.
Caffeine: Another xanthine derivative, caffeine has stimulant effects but is not used as a bronchodilator.
8-Chlorotheophylline: Similar in structure but with different pharmacological properties.
This compound stands out due to its specific bronchodilator action and lower toxicity profile .
Propiedades
Número CAS |
1216768-50-1 |
|---|---|
Fórmula molecular |
C22H30N10O8 |
Peso molecular |
562.5 g/mol |
Nombre IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/2C9H10N4O4.C4H10N2/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h2*4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2 |
Clave InChI |
HAAJFUJFGYCCPU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


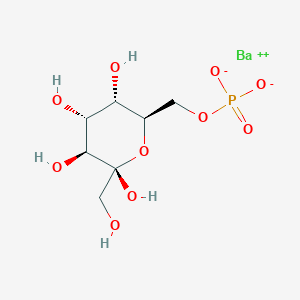
![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)
![benzyl N-[(2R)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775715.png)
![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)
